molecular formula C13H13NO2 B8800932 Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) CAS No. 15300-41-1

Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)

Cat. No. B8800932
Key on ui cas rn: 15300-41-1
M. Wt: 215.25 g/mol
InChI Key: HWXRSDPITDEWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1059

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CCO[Si](OCC)(OCC)c1ccc(C)cc1
Step Two
Name
Quantity
0.2 mmol
Type
reactant
Smiles
CN(C)C(=O)Oc2ccc1ccccc1c2
Step Three
Name
dppf
Quantity
0.04 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc3ccc(c2ccc1ccccc1c2)cc3
Measurements
Type Value Analysis
YIELD 0
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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